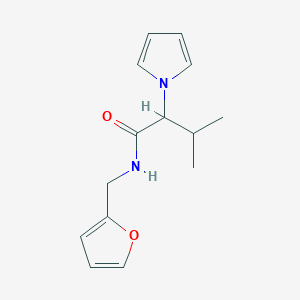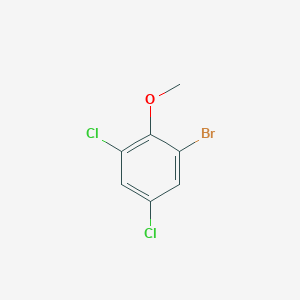
2-Bromo-4,6-dichloroanisole
Vue d'ensemble
Description
2-Bromo-4,6-dichloroanisole is a chemical compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.93 . It is also known by its IUPAC name 1-bromo-3,5-dichloro-2-methoxybenzene .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-dichloroanisole consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C7H5BrCl2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-4,6-dichloroanisole is a solid compound . More detailed physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique
Environmental Science and Water Treatment : Chloroanisoles, including 2,4-dichloroanisole and 2,4,6-trichloroanisole, are known for producing earthy and musty odors in drinking water. Research has been conducted to understand the kinetics and mechanisms of their formation during water chlorination to minimize these odors (Zhang et al., 2016).
Chemical Synthesis and Catalysis : Studies have explored the use of glucose as a clean and renewable reductant in the Pd-nanoparticle-catalyzed reductive homocoupling of chloroarenes, including 4-chloroanisole, under mild conditions (Monopoli et al., 2010).
Analytical Chemistry : Techniques for the simultaneous determination of chloroanisoles and their precursors in water have been developed. This includes methods like simultaneous dispersive liquid-liquid microextraction and derivatization followed by gas chromatography (Bai et al., 2016).
Organic Compound Synthesis : Research on the preparation of polychloroanisidine and fluorochloroanisole derivatives has been conducted, demonstrating various methods for chlorination and methoxylation (Kim et al., 1974).
Atmospheric Chemistry : Studies on bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean have indicated that various halogenated anisoles, including chloroanisoles, have mixed biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Pharmacology and Toxicology : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is a psychoactive drug, has been investigated to understand its metabolic pathways and identify its urinary metabolites (Kanamori et al., 2002).
Mécanisme D'action
- The aromaticity of the benzene ring is maintained during reactions, allowing it to undergo electrophilic aromatic substitution. This stability arises from the delocalization of π electrons in the six p orbitals above and below the benzene plane .
- The mechanism involves electrophilic aromatic substitution . Here are the steps:
- Step 2 (Fast) : A base removes a proton from the arenium ion, restoring aromaticity by forming a C-C double bond. The result is a substituted benzene ring .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
1-bromo-3,5-dichloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYKUHBCPJRXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335045 | |
| Record name | 2-Bromo-4,6-dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dichloroanisole | |
CAS RN |
60633-26-3 | |
| Record name | 2-Bromo-4,6-dichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

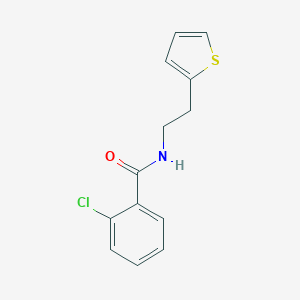



![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine](/img/structure/B358701.png)
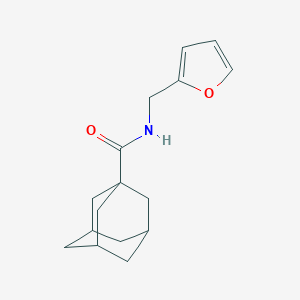
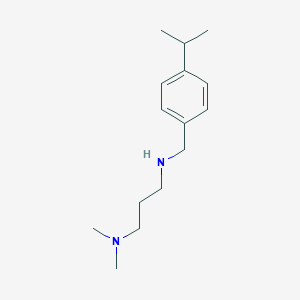

![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)
